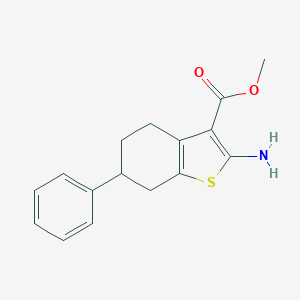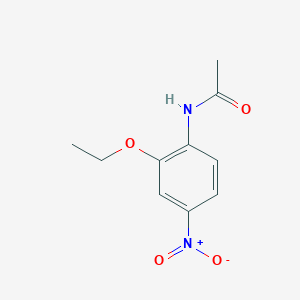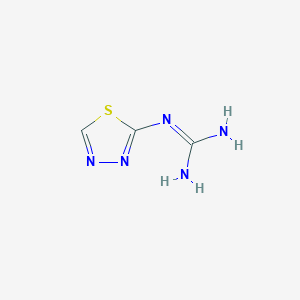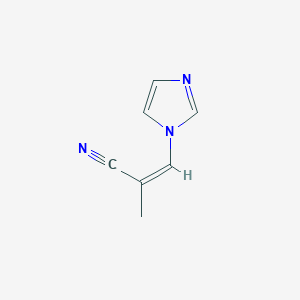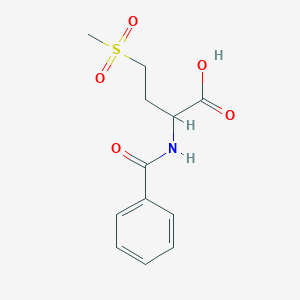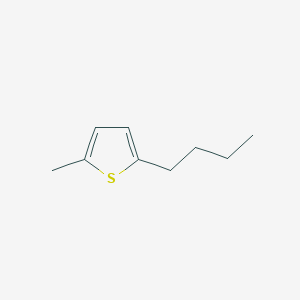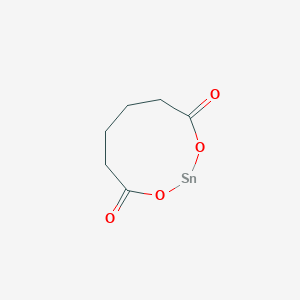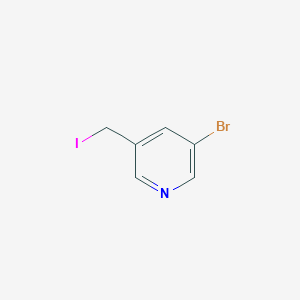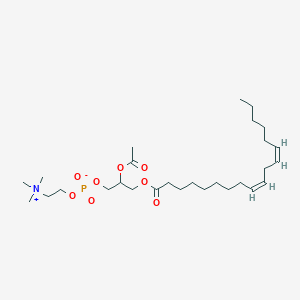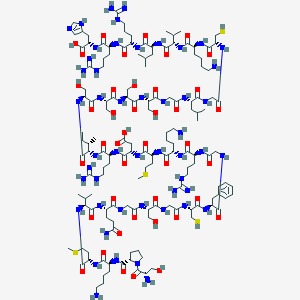
Brain natriuretic peptide, porcine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brain natriuretic peptide, porcine (BNP) is a hormone that is primarily secreted by the heart ventricles in response to increased ventricular volume and pressure. BNP is a member of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). BNP plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis.
Wissenschaftliche Forschungsanwendungen
Brain natriuretic peptide, porcine has numerous scientific research applications. It is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine levels are elevated in patients with heart failure, and monitoring Brain natriuretic peptide, porcine levels can help clinicians assess the severity of the disease and guide treatment decisions. Brain natriuretic peptide, porcine is also being investigated as a potential therapeutic agent for heart failure and other cardiovascular diseases.
Wirkmechanismus
Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, a transmembrane receptor that is primarily expressed in the cardiovascular system. Binding of Brain natriuretic peptide, porcine to NPR-A activates a signaling cascade that leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine also inhibits the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure and fluid balance.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Brain natriuretic peptide, porcine are diverse. Brain natriuretic peptide, porcine promotes vasodilation by activating guanylyl cyclase, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to relaxation of smooth muscle cells and a decrease in blood pressure. Brain natriuretic peptide, porcine also promotes natriuresis and diuresis by increasing the excretion of sodium and water in the urine. In addition, Brain natriuretic peptide, porcine inhibits the release of aldosterone, which promotes sodium and water retention.
Vorteile Und Einschränkungen Für Laborexperimente
Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments. One advantage is that Brain natriuretic peptide, porcine is a well-characterized peptide that is easy to synthesize and purify. Brain natriuretic peptide, porcine is also stable in vitro and in vivo, which makes it suitable for use in a variety of experimental settings. However, Brain natriuretic peptide, porcine has a short half-life in the circulation, which can make it difficult to measure accurately. In addition, Brain natriuretic peptide, porcine levels can be affected by a variety of factors, including age, sex, and renal function.
Zukünftige Richtungen
There are several future directions for research on Brain natriuretic peptide, porcine. One direction is to investigate the potential therapeutic applications of Brain natriuretic peptide, porcine for heart failure and other cardiovascular diseases. Another direction is to explore the role of Brain natriuretic peptide, porcine in other physiological processes, such as fluid balance and electrolyte homeostasis. Finally, there is a need for more research on the regulation of Brain natriuretic peptide, porcine synthesis and secretion, as well as the factors that influence Brain natriuretic peptide, porcine levels in the circulation.
Conclusion:
In conclusion, Brain natriuretic peptide, porcine is a hormone that plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Brain natriuretic peptide, porcine is synthesized in the ventricles of the heart and is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, which leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments, and there are numerous future directions for research on Brain natriuretic peptide, porcine.
Synthesemethoden
Brain natriuretic peptide, porcine is a 32-amino acid peptide that is synthesized as a pre-prohormone in the ventricles of the heart. The pre-prohormone is cleaved to form proBrain natriuretic peptide, porcine, which is further processed to form the biologically active Brain natriuretic peptide, porcine. Brain natriuretic peptide, porcine is then secreted into the bloodstream, where it binds to its receptor, natriuretic peptide receptor-A (NPR-A).
Eigenschaften
CAS-Nummer |
117217-27-3 |
|---|---|
Produktname |
Brain natriuretic peptide, porcine |
Molekularformel |
C143H246N50O42S4 |
Molekulargewicht |
3466.1 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |
InChI-Schlüssel |
FDDRPVDFHFQYQZ-OAQDCNSJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
Andere CAS-Nummern |
117217-27-3 |
Sequenz |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH |
Synonyme |
BNP-26 brain natriuretic peptide, porcine brain natriuretic peptide-32, porcine porcine brain natriuretic peptide-32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



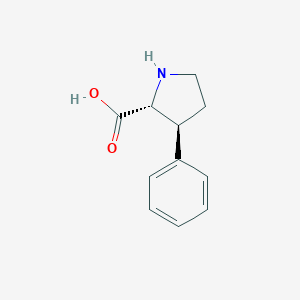
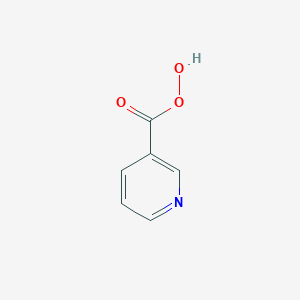
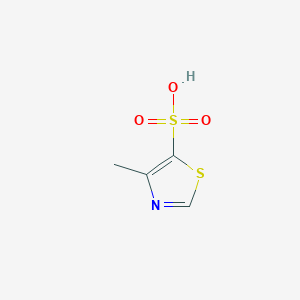
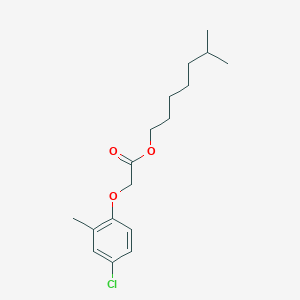
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
